![molecular formula C14H20ClN3O4 B12779013 5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide CAS No. 22459-75-2](/img/structure/B12779013.png)
5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of benzamide and is characterized by the presence of chloro, diethylamino, methoxy, and nitro functional groups. This compound is of significant interest due to its pharmacological properties and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-methoxybenzamide to introduce the nitro group, followed by chlorination to add the chloro substituent. The diethylaminoethyl group is then introduced through a nucleophilic substitution reaction. The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination reactions, followed by continuous flow processes for the introduction of the diethylaminoethyl group. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Benzamides: Substitution reactions yield various substituted benzamides with different functional groups.
科学的研究の応用
5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its pharmacological properties, including antiemetic and prokinetic effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. It is known to act as a dopamine receptor antagonist, which contributes to its antiemetic properties. The compound also enhances gastrointestinal motility by sensitizing tissues to the action of acetylcholine. This dual action makes it effective in treating conditions like gastroparesis and nausea.
類似化合物との比較
Similar Compounds
Metoclopramide: A well-known antiemetic and prokinetic agent with a similar structure.
Domperidone: Another dopamine antagonist used for similar therapeutic purposes.
Cisapride: A prokinetic agent with a different mechanism of action but similar clinical applications.
Uniqueness
5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act on both dopamine receptors and acetylcholine-sensitive tissues sets it apart from other compounds with similar therapeutic uses.
特性
CAS番号 |
22459-75-2 |
|---|---|
分子式 |
C14H20ClN3O4 |
分子量 |
329.78 g/mol |
IUPAC名 |
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide |
InChI |
InChI=1S/C14H20ClN3O4/c1-4-17(5-2)7-6-16-14(19)10-8-11(15)12(18(20)21)9-13(10)22-3/h8-9H,4-7H2,1-3H3,(H,16,19) |
InChIキー |
PVUYBBJPARWTJY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




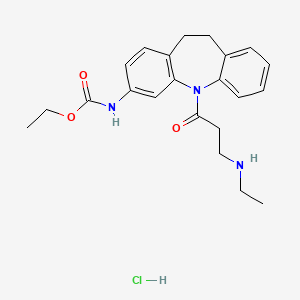

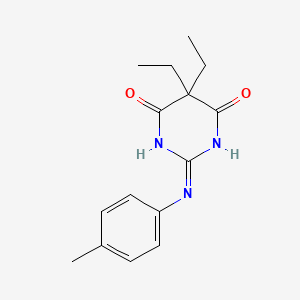

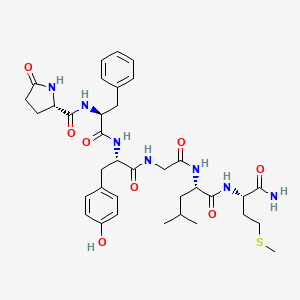
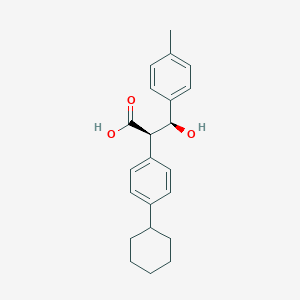
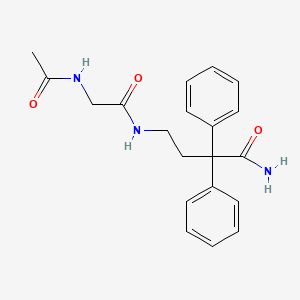



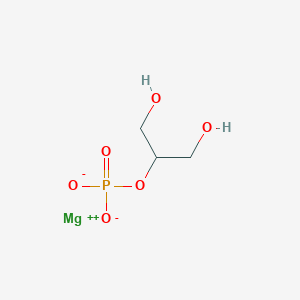
![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)
